molecular formula C13H19NO B5044287 1-(2,5-dimethylbenzyl)-3-pyrrolidinol

1-(2,5-dimethylbenzyl)-3-pyrrolidinol

Cat. No.: B5044287
M. Wt: 205.30 g/mol
InChI Key: GGOPGTUMPPQSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylbenzyl)-3-pyrrolidinol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2,5-dimethylbenzyl substituent at the 1-position.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-3-4-11(2)12(7-10)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPGTUMPPQSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Melting Point (°C) Key Functional Groups Notable Spectral Data Reference
This compound (Target) C13H19NO (Inferred) N/A –OH, –CH2(C6H3(CH3)2) Hypothetical IR: ~3,400 cm$^{-1}$ (–OH)
(S)-1-Benzyl-3-pyrrolidinol C11H15NO N/A –OH, –CH2(C6H5)
Compound 6f () C24H25NO5 180–182 –OCH3, –COOEt, –OH $^1$H-NMR: δ = 2.15 (s, 6H, CH3)
Compound 11a () C20H10N4O3S 243–246 –CN, –CO IR: 2,219 cm$^{-1}$ (CN); MS: m/z 386 (M$^+$)

Research Findings and Implications

Synthetic Challenges : The dimethyl substitution may complicate regioselective synthesis, as seen in , where yields for similar compounds were moderate (57–68%) .

Spectroscopic Signatures: The hydroxyl group in 3-pyrrolidinol derivatives is expected to show a broad IR peak near 3,400 cm$^{-1}$, while $^1$H-NMR of the dimethylbenzyl group would display singlets for methyl protons (δ ~2.1–2.4 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.